molecular formula C9H3F7O B2989815 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1335013-55-2

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2989815
CAS No.: 1335013-55-2
M. Wt: 260.111
InChI Key: BGAMLBLEPGFYPV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone: is a fluorinated aromatic ketone with significant potential in various scientific and industrial applications. The presence of multiple trifluoromethyl groups and a fluorine atom on the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several methods, including:

  • Direct Fluorination: : Treating the corresponding phenyl ketone with a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

  • Electrophilic Aromatic Substitution: : Introducing the trifluoromethyl group via electrophilic aromatic substitution reactions using trifluoromethylating reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

  • Transition Metal-Catalyzed Reactions: : Employing transition metal catalysts such as palladium or copper to facilitate the trifluoromethylation of the aromatic ring.

Industrial Production Methods

In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: : Reduction reactions can reduce the ketone group to an alcohol.

  • Substitution: : Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl benzoic acid derivatives.

  • Reduction: : Trifluoromethyl phenyl alcohol.

  • Substitution: : Amides or other substituted trifluoromethyl compounds.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials with enhanced thermal and chemical stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is unique due to its high fluorine content and specific structural features. Similar compounds include:

  • Trifluoromethylbenzene: : Lacks the ketone group and additional fluorine atom.

  • Fluorinated phenyl ketones: : May have fewer trifluoromethyl groups or different positions of fluorination.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAMLBLEPGFYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexane, 46 ml) was initially charged at −90° C. in tetrahydrofuran (250 ml). At −95° C., 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (25 g, 103 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 40 min, then cooled to −100° C., and ethyl trifluoroacetate (16.1 g, 113 mmol) was added dropwise, in the course of which the temperature was kept between −90° C. and −80° C. The reaction mixture was gradually warmed up to −20° C. and then cooled to −80° C. 10% hydrochloric acid and saturated sodium chloride solution were added dropwise. The reaction mixture was thawed within 16 h and then extracted with diethyl ether. The organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulphate, and the solvent was removed under reduced pressure. The residue was taken up in toluene and distilled first at standard pressure, then under reduced pressure. 22.5 g (86% of theory) of 2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone were obtained.
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46 mL
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25 g
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16.1 g
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